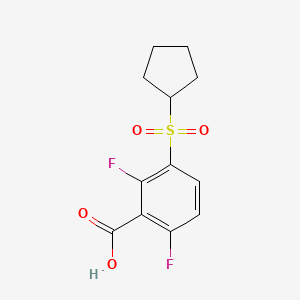

3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid

Description

3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid is a fluorinated benzoic acid derivative featuring a cyclopentanesulfonyl substituent at the 3-position and fluorine atoms at the 2- and 6-positions. These compounds are frequently utilized as tracers in hydrological studies, intermediates in organic synthesis, and bioactive molecules in pharmaceuticals .

Properties

IUPAC Name |

3-cyclopentylsulfonyl-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O4S/c13-8-5-6-9(11(14)10(8)12(15)16)19(17,18)7-3-1-2-4-7/h5-7H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDYIBSULGYISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)C2=C(C(=C(C=C2)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid typically involves multiple steps, starting with the preparation of cyclopentanesulfonyl chloride. This intermediate is then reacted with difluorobenzoic acid under controlled conditions to yield the desired product. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs include:

Melting point: 157–161°C . Crystal structure exhibits O–H⋯O hydrogen-bonded dimers and C–H⋯F interactions .

3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic Acid

3-(Butylsulfonamido)-2,6-difluorobenzoic Acid

- Butylsulfonamido group at the 3-position.

- Molecular weight: 293.28 g/mol ; priced at $487/g (98% purity) .

3-(Chlorosulfonyl)-2,6-difluorobenzoic Acid

Table 1: Structural and Physical Properties

| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | logP |

|---|---|---|---|---|

| 2,6-Difluorobenzoic acid (2,6-DFBA) | None | 158.10 | 157–161 | 1.12* |

| 3-(Cyclopentanesulfonyl)-2,6-DFBA | Cyclopentanesulfonyl | Not reported | Not reported | Not reported |

| 3-(Cyclopropylsulfamoyl)-2,6-DFBA | Cyclopropylsulfamoyl | 277.24 | 134–136 | 1.439 |

| 3-(Butylsulfonamido)-2,6-DFBA | Butylsulfonamido | 293.28 | Not reported | Not reported |

| 3-(Chlorosulfonyl)-2,6-DFBA | Chlorosulfonyl | 256.61 | Not reported | Not reported |

*Estimated via computational methods.

Analytical Differentiation

Chromatographic Behavior :

Environmental Sorption :

- 2,6-DFBA and pentafluorobenzoic acid (PFBA) exhibit Langmuir sorption isotherms on peat, while 2,3-DFBA shows compound Langmuir-linear behavior .

- On kaolinite, all three compounds display low sorption, but column retardation exceeds batch predictions, suggesting surface interactions beyond simple adsorption .

Key Research Findings

Substituent Impact on Physical Properties :

- Sulfonamide groups reduce melting points compared to 2,6-DFBA (e.g., 134–136°C for cyclopropylsulfamoyl vs. 157–161°C for 2,6-DFBA) .

- Hydrophobicity (logP) increases with bulky alkyl/aryl sulfonamides, influencing bioavailability .

Environmental Behavior :

- Fluorine position (2,6 vs. 3,4) significantly affects sorption, with 2,6-DFBA showing near-conservative transport in peat systems .

Analytical Challenges :

- Isomeric fluorobenzoic acids require advanced chromatography or tandem MS for unambiguous identification .

Biological Activity

3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid is C₁₃H₁₃F₂O₃S. The compound features a benzoic acid core substituted with two fluorine atoms and a cyclopentanesulfonyl group, which contributes to its unique biological properties.

Research indicates that 3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid acts primarily as an inhibitor of several key protein kinases involved in cellular signaling pathways. These include:

- Janus Kinases (Jak1, Jak2, Jak3) : Implicated in immune response and hematopoiesis.

- Receptor Tyrosine Kinases : Such as c-Met and FGFR3, involved in cell growth and differentiation.

- Serine/Threonine Kinases : Including b-RAF and Aurora kinases, which play roles in cell cycle regulation.

By inhibiting these kinases, the compound may modulate pathways associated with various diseases, including cancers and autoimmune disorders.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid:

Case Study 1: Cancer Cell Lines

In a study examining the effects of 3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid on various cancer cell lines, significant anti-proliferative effects were observed. The compound was tested on breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM for both cell types. Apoptosis assays revealed increased caspase-3 activation, suggesting that the compound induces programmed cell death through kinase inhibition.

Case Study 2: Autoimmune Disorders

Another study investigated the potential use of this compound in treating autoimmune disorders characterized by overactive Jak signaling. In vitro assays demonstrated that treatment with 3-(Cyclopentanesulfonyl)-2,6-difluorobenzoic acid significantly reduced cytokine production in activated T-cells. This suggests that the compound may have therapeutic potential in conditions like rheumatoid arthritis and psoriasis where Jak pathways are dysregulated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.